molecular formula C10H16 B1219089 Isoterpinolene CAS No. 586-63-0

Isoterpinolene

Cat. No. B1219089
CAS RN: 586-63-0
M. Wt: 136.23 g/mol
InChI Key: CIPXOBMYVWRNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoterpinolene is a monoterpene with the molecular formula C10H16 . It is also known by other names such as 2,4(8)-P-MENTHADIENE and 3-METHYL-6-(1-METHYLETHYLIDENE)CYCLOHEXENE . Its molecular weight is 136.234 .


Synthesis Analysis

Isoterpinolene can be obtained through the fractional distillation of a mixture of α-terpinene, isoterpinolene, and γ-terpinene, which is generated from a base-catalyzed isomerization reaction of rac-limonene .


Molecular Structure Analysis

The molecular structure of Isoterpinolene is characterized by a racemic stereochemistry . The InChIKey for Isoterpinolene is CIPXOBMYVWRNLL-UHFFFAOYSA-N .


Chemical Reactions Analysis

Isoterpinolene is part of the p-menthane monoterpenes group, which are synthesized and stored in specialized anatomical structures such as glandular trichomes (GT), secretory cavities, and root resin ducts . These metabolites originate through the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of GT secretory cells but also require the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .


Physical And Chemical Properties Analysis

Isoterpinolene is a colorless to pale yellow clear liquid . It has a boiling point of 176.8±7.0 °C and a density of 0.842±0.06 g/cm3 .

Scientific Research Applications

Cometabolic Formation

Isoterpinolene is formed through a cometabolic reaction from isolimonene by denitrifying Alcaligenes defragrans. This process demonstrates the specificity of A. defragrans strains in transforming monoterpenes based on their structural properties, as observed in the biotransformation of isolimonene (Heyen & Harder, 1998).

Biological Properties

A comprehensive review highlights the range of biological effects of terpinolene, a monoterpene closely related to isoterpinolene, emphasizing its potential in pharmacological contexts. This includes antioxidant, larvicidal, and insecticidal activities. However, the exact mechanisms of these effects are not fully elucidated, suggesting the need for further research to understand their implications and potential applications (Menezes et al., 2021).

Impact on Human Brain Function

The effect of isomer compounds like isoterpinolene on human brain function has been studied through electroencephalographic activity. This research provides insights into how different structural arrangements of compounds like isoterpinolene can impact brain regions and functions, showing potential for future neurological or psychological applications (Sowndhararajan et al., 2015).

Chemical Reactions and Properties

Investigations into the one-electron oxidation of compounds like isoterpinolene have revealed unique spectral characteristics, differentiating them from other radical cations. This knowledge is crucial in understanding the chemical behavior of isoterpinolene under various conditions, which can be useful in chemical synthesis and analysis (Davies & Hay-Motherwell, 1989).

Interaction with Surfaces

Research on the adsorption of isomers like isoterpinolene on hydroxylated silica surfaces provides valuable insights into their interaction with solid surfaces. Understanding these interactions is important for applications in environmental chemistry and material science (Huang et al., 2021).

Chemoenzymatic Synthesis

The chemoenzymatic synthesis of compounds from isoterpinolene, such as karahanaenol, has been explored. This process demonstrates the potential of isoterpinolene derivatives in the creation of unique organoleptic properties, which could have implications in flavor and fragrance industries (Roy, 1999).

Oxidative Stress and Apoptosis Research

A study on terpinolene, a compound similar to isoterpinolene, has examined its apoptotic, oxidative, and cytotoxic effects using Schizosaccharomyces pombe, a model organism. This research contributes to understanding the impact of such compounds on cell death and oxidative stress, which is relevant in the field of toxicology and pharmaceutical research (Ağuş et al., 2018).

Atmospheric Chemistry

The role of isoterpinolene in atmospheric chemistry, particularly in the oxidation of biogenic compounds, has been studied. Insights from such studies are crucial for understanding atmospheric reactions and their implications on air quality and climate change (Nguyen et al., 2014).

Sedative Effects

Research on the sedative effects of terpinolene, which is structurally related to isoterpinolene, provides a basis for exploring the potential therapeutic uses of these compounds in medicine, particularly in the treatment of disorders related to stress and anxiety (Ito & Ito, 2013).

Genotoxic and Oxidative Damage Potential

A study investigating the genotoxic and oxidative damage potential of terpinolene in human lymphocytes suggests the non-genotoxic and antioxidant properties of such compounds. This is important for assessing their safety and therapeutic potential in human health applications (Turkez et al., 2015).

Safety And Hazards

The safety data sheet for Isoterpinolene suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Isoterpinolene has potential uses in the production of new types of biorenewable products . Access to significant quantities of pure Isoterpinolene would provide a new bulk monoterpene feedstock for the production of these products .

properties

IUPAC Name

3-methyl-6-propan-2-ylidenecyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,9H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPXOBMYVWRNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862244
Record name Isoterpinolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoterpinolene

CAS RN

586-63-0
Record name Isoterpinolene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoterpinolene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoterpinolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-6-(1-methylethylidene)cyclohexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOTERPINOLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR4XVW6V2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoterpinolene
Reactant of Route 2
Isoterpinolene
Reactant of Route 3
Isoterpinolene
Reactant of Route 4
Isoterpinolene
Reactant of Route 5
Isoterpinolene
Reactant of Route 6
Isoterpinolene

Citations

For This Compound
776
Citations
JS Sun, Y Feng, Y Wang, J Li, K Zou… - Records of Natural …, 2020 - search.proquest.com
The aim of this work was to evaluate the bioactivities of Peucedanum terebinthaceum (Fisch.) Fisch. ex Turcz. essential oil and its three second rich constituents against Tribolium …
Number of citations: 13 search.proquest.com
U Heyen, J Harder - FEMS microbiology letters, 1998 - academic.oup.com
Alcaligenes defragrans strains denitrify on monoterpenes with an unsaturated hydrocarbon structure. A new cometabolic reaction, the formation of isoterpinolene from isolimonene, was …
Number of citations: 31 academic.oup.com
NA Comelli, EN Ponzi, MI Ponzi - Journal of the American Oil Chemists' …, 2005 - Springer
… limonene as well as terpinolene, this last then being converted into isoterpinolene. Results of this work suggest a different pathway: Limonene isomerization at 120C gives terpinolene …
Number of citations: 39 link.springer.com
E Stevens - Metal Finishing, 1997 - infona.pl
A composition for use in removing polymeric coatings from flexible and inflexible surfaces consisting essentially of 10 to 40% by weight of a conjugated terpene selected from the group …
Number of citations: 0 www.infona.pl
AN Misra, R Soman, S Dev - Tetrahedron, 1988 - Elsevier
… GLC pure isoterpinolene on ozonolysis followed by Cr03 … Fran this it can be inferred that isoterpinolene is racsmized to the … Fran this it also follows that optically pure (+)-isoterpinolene …
Number of citations: 13 www.sciencedirect.com
F Alali, T Al-Lafi - Natural product research, 2003 - Taylor & Francis
Upon GC-MS analysis of the volatile oil extracted from Salvadora persica L. leaves, we were able to identify benzyl nitrile, eugenol, thymol, isothymol, eucalyptol, isoterpinolene, and g -…
Number of citations: 97 www.tandfonline.com
M Stratakis, M Stavroulakis… - Journal of physical …, 2003 - Wiley Online Library
… Careful re-examination of the products revealed that isoterpinolene (6) is formed instead. Unfortunately, terpinolene and isoterpinolene have identical retention times in GC, even on a …
Number of citations: 14 onlinelibrary.wiley.com
GLK Hunter, WB Brogden Jr - The Journal of Organic Chemistry, 1963 - ACS Publications
… Isoterpinolene appeared as the last peak on the chromatograph and was collected as described previously. It was slurried with silica gel for 20 min. at 150 to give essentially the same …
Number of citations: 40 pubs.acs.org
JD Tibbetts, SD Bull - Advanced Sustainable Systems, 2021 - Wiley Online Library
… The only difference between the “mock” and sulfurous samples of p-MeDs was the substitution of isoterpinolene by commercial terpinolene in the “mock” sample, which we reasoned …
Number of citations: 13 onlinelibrary.wiley.com
ÉF Buinova, TR Urbanovich, BG Udarov… - Chemistry of Natural …, 1982 - Springer
… , and an equilibrium mixture of three isomers: isoterpinolene and ~- and y-terpinenes in a ratio of 3:5:1 [2]; while at 34C (+)-isolimonene forms mainly isoterpinolene [3]. It has been …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.